molecular formula C10H12ClN3O B7855499 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethylazanium;chloride

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethylazanium;chloride

Cat. No. B7855499
M. Wt: 225.67 g/mol
InChI Key: RUEDSXXOWWHHAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethylazanium;chloride is a useful research compound. Its molecular formula is C10H12ClN3O and its molecular weight is 225.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethylazanium;chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethylazanium;chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethylazanium;chloride involves the reaction of 3-phenyl-1,2,4-oxadiazole with ethylenediamine followed by quaternization with hydrochloric acid.

Starting Materials
3-phenyl-1,2,4-oxadiazole, ethylenediamine, hydrochloric acid

Reaction
Step 1: 3-phenyl-1,2,4-oxadiazole is reacted with ethylenediamine in a solvent such as ethanol or methanol to form 1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine., Step 2: The resulting product from step 1 is then quaternized with hydrochloric acid to form 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethylazanium;chloride., Step 3: The product is then isolated and purified using techniques such as recrystallization or column chromatography.

properties

IUPAC Name

1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c1-7(11)10-12-9(13-14-10)8-5-3-2-4-6-8;/h2-7H,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEDSXXOWWHHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=C2)[NH3+].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethylazanium;chloride

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